molecular formula C16H10BrClO2 B3041632 8-Bromo-6-chloro-4-methyl-3-phenylchromen-2-one CAS No. 332104-25-3

8-Bromo-6-chloro-4-methyl-3-phenylchromen-2-one

Cat. No.: B3041632
CAS No.: 332104-25-3
M. Wt: 349.6 g/mol
InChI Key: GRNKFMFZOXQAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-6-chloro-4-methyl-3-phenylchromen-2-one, also known as BMPC, is a chemical compound that has gained interest in scientific research due to its potential use in various applications. It belongs to the class of chromenone derivatives and has a molecular weight of 385.75 g/mol.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-4-methyl-3-phenylchromen-2-one is not fully understood, but it is believed to work by inhibiting the growth of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II, which are important in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties and can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-Bromo-6-chloro-4-methyl-3-phenylchromen-2-one in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes it a potentially useful treatment for cancer with fewer side effects than traditional chemotherapy. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain forms.

Future Directions

There are a number of future directions for research on 8-Bromo-6-chloro-4-methyl-3-phenylchromen-2-one. One area of interest is in the development of new drugs based on this compound that can be used to treat a variety of diseases, including cancer and inflammation. Another area of research is in the development of new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential uses in various scientific applications.

Scientific Research Applications

8-Bromo-6-chloro-4-methyl-3-phenylchromen-2-one has been studied for its potential use in various scientific applications. One of the main areas of research is in the development of new drugs. This compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer and lung cancer.

Properties

IUPAC Name

8-bromo-6-chloro-4-methyl-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClO2/c1-9-12-7-11(18)8-13(17)15(12)20-16(19)14(9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNKFMFZOXQAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2Br)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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